molecular formula C5H11NS B3053326 N,N-dimethylpropanethioamide CAS No. 5309-94-4

N,N-dimethylpropanethioamide

Cat. No. B3053326
CAS RN: 5309-94-4
M. Wt: 117.22 g/mol
InChI Key: SLWQSDNKUVNQBK-UHFFFAOYSA-N
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Description

N,N-dimethylpropanethioamide is a chemical compound with the molecular formula C5H11NS . It has a molecular weight of 117.22 g/mol . The IUPAC name for this compound is N,N-dimethylpropanethioamide .


Molecular Structure Analysis

The molecular structure of N,N-dimethylpropanethioamide consists of a carbon chain with a sulfur atom and an amide group attached . The InChI code for this compound is 1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3 .


Physical And Chemical Properties Analysis

N,N-dimethylpropanethioamide has a molecular weight of 117.22 g/mol . It has a topological polar surface area of 35.3 Ų and a complexity of 68.5 . The compound has a covalently-bonded unit count of 1 .

Scientific Research Applications

Role in Organic Chemistry

N,N-Dimethylformamide (DMF) is primarily recognized as an aprotic solvent in chemical transformations in academic and industrial laboratories. However, it serves multiple roles beyond just being a solvent. It functions as a reagent, a catalyst, and a stabilizer in organic chemistry, making it a versatile chemical in various applications (Heravi, Ghavidel & Mohammadkhani, 2018).

Catalytic Pyrolysis Process

N,N-dimethylpropanamide (DMAA), synthesized using N,N-dimethylpropanethioamide as a raw material, is an important fine chemical widely used across multiple fields. Its synthesis involves catalytic pyrolysis, indicating N,N-dimethylpropanethioamide's significance in the production of DMAA, which has diverse industrial applications (Pu Zhong-wei, 2008).

Microbial Degradation in Wastewater Treatment

In the environmental sector, specifically in wastewater treatment, N,N-dimethylformamide is a target for microbial degradation. Strains like Paracoccus sp. DMF-3 have been isolated for their efficiency in degrading DMF, making them crucial in treating industrial wastewater containing DMF (Xu Zhou et al., 2018).

As a Multipurpose Reagent

N,N-Dimethylformamide and N,N-dimethylacetamide are used as multipurpose reagents. They contribute their H, C, N, and O atoms for synthesizing various compounds under different experimental conditions, highlighting their flexibility and utility in chemical synthesis (Le Bras & Muzart, 2018).

Pervaporation Separation in Industry

DMF is also integral in industries for extracting acetylene and fabricating polyacrylonitrile fibers. It's a starting material for various intermediates like esters and pyrimidines. The separation of DMF from aqueous solutions is critical in industries, and advances in pervaporation, a membrane-based separation process, have been significant in this context (Zhang et al., 2021).

Agricultural Applications

In agriculture, compounds like N,N-dimethylpropanethioamide may play a role in the development of herbicides and pesticides. For example, similar compounds have been shown to be effective in controlling annual and perennial grasses, indicating potential agricultural applications (Viste, Cirovetti & Horrom, 1970).

properties

IUPAC Name

N,N-dimethylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWQSDNKUVNQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483092
Record name AGN-PC-0NIAGQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5309-94-4
Record name AGN-PC-0NIAGQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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